molecular formula C19H29BrN2O2 B5097135 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

Cat. No.: B5097135
M. Wt: 397.3 g/mol
InChI Key: LAYNPJVCBZUPDT-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine is a complex organic compound belonging to the class of benzylpiperazine derivatives. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, which is further connected to a piperidine moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine typically involves multiple steps, starting with the preparation of the key intermediate, 5-bromo-2,4-dimethoxybenzyl chloride. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological and biochemical responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Another benzylpiperazine derivative with similar structural features but different substitution patterns.

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with a similar aromatic core but different functional groups and biological activity.

Uniqueness

1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BrN2O2/c1-23-18-13-19(24-2)17(20)12-15(18)14-21-10-6-16(7-11-21)22-8-4-3-5-9-22/h12-13,16H,3-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYNPJVCBZUPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCC(CC2)N3CCCCC3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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